N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
Description
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (CAS: 2246699-14-7) is a boronate ester derivative featuring a fluorine substituent at the ortho position and a 2-methylpropanamide group on the phenyl ring. Its molecular formula is C₁₆H₂₃BFNO₃, with a molecular weight of 307.18 g/mol and 95% purity . The tetramethyl-1,3,2-dioxaborolane moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the fluorine and amide groups influence electronic and steric properties, impacting reactivity and binding interactions.
Properties
IUPAC Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-10(2)14(20)19-12-9-7-8-11(13(12)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQIIIXTSCMNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide typically involves a two-step substitution reaction. The first step is the formation of the boronic ester group, which is achieved by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Biaryl or Alkenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenol: Formed through oxidation of the boronic ester.
Amine: Formed through reduction of the amide group.
Scientific Research Applications
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorinated aromatic ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Fluorine vs. Chlorine: Fluorine’s high electronegativity (3.98 Pauling scale) increases the electron-withdrawing effect, polarizing the boronate ester and enhancing reactivity in cross-coupling reactions.
- Substituent Position : The ortho-fluorine in the target compound creates a stronger inductive effect compared to meta- or para-substituted analogs (e.g., CAS 2246875-71-6). This positioning may improve stability in aqueous environments by reducing hydrolysis susceptibility .
- Amide Functionalization : 2-methylpropanamide derivatives exhibit higher lipophilicity (logP ~2.5) compared to acetamide analogs (e.g., CAS 1356943-52-6, logP ~1.8), favoring membrane permeability in biological applications .
Reactivity in Cross-Coupling Reactions
- The target compound’s fluorine substituent activates the boronate ester for nucleophilic attack, facilitating faster transmetalation in Suzuki reactions compared to non-halogenated analogs (e.g., CAS 1315571-00-6) .
- Chlorinated analogs (e.g., CAS 1409999-52-5) may exhibit slower reactivity due to steric hindrance but offer selectivity in coupling with bulky aryl halides .
Biological Activity
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20BNO3F
- Molecular Weight : 275.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetramethyl-1,3,2-dioxaborolane moiety is known for its role in stabilizing interactions with biological molecules such as enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The presence of the boron atom in the structure enhances its ability to form complexes with enzyme active sites.
- Receptor Modulation : The fluorinated phenyl group can influence receptor binding affinity, potentially modulating receptor activity and downstream signaling pathways.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines.
Antimicrobial Activity
The compound has also shown promising results against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Study 1: Anticancer Efficacy
In a study published in RSC Advances, researchers evaluated the anticancer efficacy of various boron-containing compounds, including this compound. The study found that this compound significantly reduced cell viability in MCF-7 and A549 cells through apoptosis induction mechanisms .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of boron-containing compounds against multi-drug resistant bacterial strains. The results indicated that this compound exhibited potent activity against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
